Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one
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Overview
Description
Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one is a complex organic compound characterized by its unique spiro structure, where two cyclic rings are fused at a common carbon atom. This compound belongs to the class of spiro compounds, which are known for their structural complexity and rigidity. The presence of the indene and pyridine moieties in its structure makes it a significant molecule in various fields of chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one typically involves multi-component reactions. One common method includes the reaction between heterocyclic ketene aminals and bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile as a promoter and p-toluenesulfonic acid (p-TSA) as the acid catalyst in ethanol under reflux conditions . This method is advantageous due to its one-pot operation and straightforward isolation of the product without additional purification steps.
Industrial Production Methods
While specific industrial production methods for spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one has notable applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to create complex molecular architectures.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Mechanism of Action
The mechanism of action of spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Spiro[indeno[1,2-b]quinoxaline]: Another spiro compound with notable biological activities.
Spiro[indeno[1,2-b]pyridine]: Shares structural similarities but differs in the position and type of fused rings.
Uniqueness
Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one is unique due to its specific spiro structure and the presence of both indene and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91459-27-7 |
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Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
spiro[2H-indene-3,5'-indeno[1,2-b]pyridine]-1-one |
InChI |
InChI=1S/C20H13NO/c22-18-12-20(15-8-3-1-6-13(15)18)16-9-4-2-7-14(16)19-17(20)10-5-11-21-19/h1-11H,12H2 |
InChI Key |
IJUHKDRKHGDUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C13C4=C(C5=CC=CC=C35)N=CC=C4 |
Origin of Product |
United States |
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